molecular formula C11H14BrNO3 B1338849 Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- CAS No. 88138-55-0

Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-

Cat. No. B1338849
CAS RN: 88138-55-0
M. Wt: 288.14 g/mol
InChI Key: APHDOZZMVMHFQP-UHFFFAOYSA-N
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Description

“Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-” is a chemical compound with the molecular formula C11H14BrNO3. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry . The molecule consists of a benzene ring substituted with a bromopentyl group, an oxygen atom, and a nitro group .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-” is characterized by a benzene ring, which is a hexagonal, planar ring of carbons with alternating single and double bonds . Attached to this ring is a bromopentyl group, an oxygen atom, and a nitro group . The exact 3D structure can be viewed using specific software .

Scientific Research Applications

Oxidation of Benzene to Phenol

  • Role of Brønsted Acidity : Research by Sobolev et al. (1996) explored the role of Brønsted acidity in the oxidation of benzene to phenol using nitrous oxide. The study focused on the Bronsted acid centers (BAC) of FeZSM-5 zeolite catalysts and found no evidence supporting the importance of BAC for catalyzing this reaction (Sobolev et al., 1996).
  • Acid Catalyzed Mechanism : Esteves and Louis (2006) conducted an experimental and DFT study on the hydroxylation of benzene by N2O over H-ZSM-5. They highlighted the significance of Brönsted acid sites and suggested a Langmuir-Hinshelwood mechanism between benzene and N2O (Esteves & Louis, 2006).
  • Catalytic Mechanism of Benzene Hydroxylation : Shiota, Suzuki, and Yoshizawa (2006) investigated the direct conversion of benzene to phenol over Fe−ZSM-5 zeolite using quantum mechanical/molecular mechanical calculations. They proposed a catalytic cycle involving a mononuclear iron-oxo species (Shiota et al., 2006).

Zeolite Catalysts for Benzene Oxidation

  • Investigation of Zeolite Catalysts : Burch and Howitt (1993) investigated the direct oxidation of benzene to phenol using nitrous oxide on a range of zeolite catalysts. They found that ZSM-5 type zeolites demonstrated high activity and selectivity, emphasizing the importance of the zeolite's structure (Burch & Howitt, 1993).

Molecular Electronic Devices

  • Molecular Electronic Device Study : Chen et al. (1999) used a molecule containing a nitroamine redox center in an electronic device, which exhibited negative differential resistance and a high on-off peak-to-valley ratio, demonstrating a potential application in molecular electronics (Chen et al., 1999).

properties

IUPAC Name

1-(5-bromopentoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c12-8-4-1-5-9-16-11-7-3-2-6-10(11)13(14)15/h2-3,6-7H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHDOZZMVMHFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00529221
Record name 1-[(5-Bromopentyl)oxy]-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-

CAS RN

88138-55-0
Record name 1-[(5-Bromopentyl)oxy]-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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